

Application Notes and Protocols: Zebrafish Model for Developmental Toxicity of DEHP

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Compound of Interest		
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that has raised significant health concerns due to its potential as an endocrine-disrupting chemical.[1] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying the developmental toxicity of DEHP. Its genetic homology with humans (approximately 70%), rapid external development, optical transparency of embryos, and high fecundity make it an ideal system for assessing the effects of chemical compounds on vertebrate development.[1][2] These application notes provide a comprehensive overview of the use of the zebrafish model to investigate DEHP-induced developmental toxicity, including detailed experimental protocols and a summary of key findings.

Developmental and Morphological Defects Induced by DEHP

Exposure of zebrafish embryos to DEHP results in a range of developmental and morphological abnormalities in a dose- and time-dependent manner.[1] Common defects include decreased hatching rates, reduced body length, yolk sac edema, pericardial edema, and spinal curvature.[1][3][4]

Quantitative Data on Developmental Toxicity



The following tables summarize the quantitative data on the lethal and sublethal effects of DEHP on zebrafish embryos.

Table 1: Lethal Effects of DEHP on Zebrafish Embryos

Concentrati on	Exposure Duration	Endpoint	Observatio n Time (hpf)	Effect	Reference
2.5 μg/L	Not Specified	LC50	72	50% mortality	[1][3]
54.02 mg/L	72-168 hpf	LC50	Not Specified	50% mortality	[1][3]
0.5 μg/L	Not Specified	Mortality Rate	72	37.6% mortality	[1]
50 μg/L	Not Specified	Mortality Rate	Not Specified	19.5% mortality	[1]

hpf: hours post-fertilization LC50: Lethal concentration for 50% of the population

Table 2: Morphological Defects Induced by DEHP in Zebrafish Embryos



Concentrati on	Exposure Duration	Defect	Observatio n Time (hpf)	Effect	Reference
2.5 μg/L	Not Specified	Reduced Hatching Rate	48 and 72	Significant reduction	[3]
0.5 μg/L	Not Specified	Reduced Hatching Rate	72	Hatching rate of 62.4%	[3]
250 μg/L	Not Specified	Yolk Sac Edema	48	Significant induction	[1]
2.5 μg/L	Not Specified	Yolk Sac Edema	72	Induction of edema	[1]
μg/L range	Not Specified	Pericardial Edema	72 or 96	Observation of edema	[1][3]
10 mg/L	72-168 hpf	Pericardial Edema	Not Specified	Induction of edema	[1][3]
4-72 hpf	4-72 hpf	Axial Curvature	Not Specified	Instigation of curvature	[1][3]
Not Specified	Not Specified	Bent Spinal Curvature	168	Observation of curvature	[1][3]
10 mg/L	Not Specified	Deformity Rate	Not Specified	20% deformity rate	[1]

hpf: hours post-fertilization

Organ-Specific Toxicity of DEHP Cardiotoxicity

DEHP exposure is associated with significant cardiotoxic effects in zebrafish embryos, including pericardial edema and altered heart rate.[1] Studies have shown that DEHP can induce intense apoptotic signals in the heart region.[1] Gene expression analysis has revealed



alterations in key cardiogenic genes such as tbx20. Furthermore, DEHP significantly affects cardiac function, including arterial pulse and blood velocity in the posterior cardinal vein.[5]

Neurotoxicity

DEHP also exhibits neurotoxic effects during zebrafish development. Exposure can lead to a reduction in spontaneous movement and altered locomotor activity.[1][6][7] Mechanistic studies suggest that DEHP may interfere with neurotransmission by altering the expression of genes involved in the dopamine and cholinergic systems, such as ache and drd1b.[3][6][8] Furthermore, DEHP exposure can lead to decreased expression of genes related to myelination, including mbp, sox10, and olig2.[9]

Reproductive Toxicity

Chronic exposure to DEHP has been shown to impair the reproductive system of zebrafish. In females, DEHP exposure can lead to a significant decrease in ovulation and embryo production.[10][11][12] This is associated with altered expression of key genes involved in oocyte maturation and ovulation, such as bmp15, lhr, and ptgs2.[10][11] In males, chronic DEHP exposure can inhibit spermatogenesis and damage testicular ultrastructure, leading to a reduced fertilization capability.[13][14] These effects are linked to alterations in the expression of genes involved in steroidogenesis, such as cyp17a1, hsd17b3, and cyp19a1a.[13] Early-life exposure to DEHP can also have long-lasting effects on the reproductive fitness of adult female zebrafish, causing decreased egg production and fertilization rates.[15]

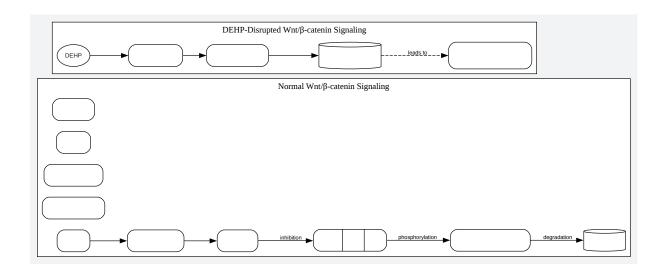
Molecular Mechanisms and Signaling Pathways

The developmental toxicity of DEHP is mediated through the disruption of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway is crucial for proper embryonic development.[16][17][18] Studies have shown that DEHP can disrupt this pathway in zebrafish embryos.[1] For instance, exposure to DEHP has been shown to increase the expression of gsk3 β , a negative regulator of the Wnt pathway, leading to abnormal skeletal development.[1]





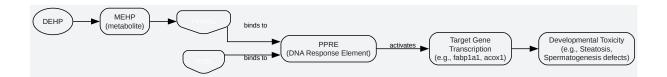
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Caption: DEHP disrupts Wnt/β-catenin signaling by upregulating gsk3β.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that play a role in lipid metabolism and have been implicated in the toxic effects of DEHP. In zebrafish, exposure to DEHP's primary metabolite, MEHP, has been shown to increase the expression of the PPARα target gene fabp1a1, which is associated with larval steatosis (fatty liver).[1] In adult male zebrafish, high concentrations of DEHP have been shown to increase the levels of PPAR-responsive genes in the testis, which may contribute to disrupted spermatogenesis.[14]





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Caption: DEHP and its metabolite MEHP can activate PPAR signaling.

Experimental Protocols Zebrafish Maintenance and Embryo Collection

- Maintain adult zebrafish in a recirculating system with controlled temperature ($28 \pm 1^{\circ}$ C), pH (7.0-8.0), and a 14:10 hour light:dark cycle.[19]
- Feed adult fish a combination of commercial flake food and live brine shrimp twice daily.[19]
- Induce spawning by placing male and female fish (2:1 ratio) in a breeding tank with a divider the evening before embryo collection.
- Remove the divider the following morning at the onset of the light cycle to allow for natural spawning.[6]
- Collect fertilized embryos within 30 minutes of spawning and rinse them with embryo medium (e.g., E3 medium).[6]
- Select healthy, fertilized embryos at the blastula stage (2-4 hours post-fertilization) for experiments.[6]

DEHP Exposure Protocol

- Prepare a stock solution of DEHP (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Prepare a series of working solutions of DEHP at the desired concentrations (e.g., 0.2, 20, 80, 140, and 200 μg/L) by diluting the stock solution in embryo medium.[4] Ensure the final



DMSO concentration is consistent across all groups and does not exceed a non-toxic level (typically $\leq 0.1\%$).

- Include a vehicle control group (embryo medium with the same concentration of DMSO as the treatment groups) and a negative control group (embryo medium only).
- Place a specific number of embryos (e.g., 20) into each well of a multi-well plate containing the respective DEHP concentrations or control solutions.[4]
- Incubate the embryos at $28 \pm 1^{\circ}$ C for the desired duration (e.g., up to 96 or 120 hours post-fertilization).[4][6]
- Renew the exposure solutions daily to maintain the nominal concentrations of DEHP.

Assessment of Developmental Endpoints

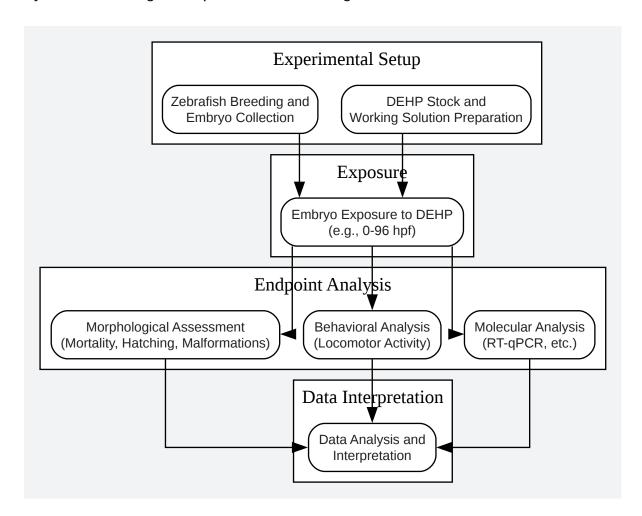
- Mortality: Record the number of dead embryos (coagulated, no heartbeat) daily.[1]
- Hatching Rate: Count the number of hatched larvae at specific time points (e.g., 48, 72, 96 hpf).[4]
- Morphological Analysis: At designated time points, anesthetize the embryos/larvae (e.g., with tricaine methanesulfonate) and examine them under a stereomicroscope for morphological abnormalities such as yolk sac edema, pericardial edema, and spinal deformities.[4] Capture images for documentation and measurement.
- Heart Rate: Acclimate larvae to the microscope stage and count the number of heartbeats over a 15 or 30-second interval to determine the beats per minute.[4]
- Locomotor Activity: At a specific developmental stage (e.g., 120 hpf), transfer individual larvae to a multi-well plate and use an automated tracking system to monitor their movement under alternating light and dark conditions.[6]

Gene Expression Analysis (RT-qPCR)

 At the end of the exposure period, pool a specific number of larvae (e.g., 20) from each treatment group.[6]



- Extract total RNA using a suitable kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (RT-qPCR) using gene-specific primers for target genes (e.g., gsk3β, mbp, sox10, ache, drd1b) and a reference gene (e.g., β-actin or ef1α).[3][6][9]
- Analyze the relative gene expression levels using the 2- $\Delta\Delta$ Ct method.



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Caption: A general experimental workflow for assessing DEHP toxicity in zebrafish.

Conclusion

The zebrafish model provides a robust and sensitive platform for investigating the developmental toxicity of DEHP. The data clearly demonstrate that DEHP can induce a wide



range of adverse effects, including morphological, cardiovascular, neurological, and reproductive abnormalities. These effects are underpinned by the disruption of critical molecular signaling pathways. The protocols outlined in these application notes offer a standardized approach for researchers to further explore the mechanisms of DEHP toxicity and to screen other potentially harmful chemicals.

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